molecular formula C13H11NO2 B1307376 Methyl 4-(pyridin-2-YL)benzoate CAS No. 98061-21-3

Methyl 4-(pyridin-2-YL)benzoate

Cat. No.: B1307376
CAS No.: 98061-21-3
M. Wt: 213.23 g/mol
InChI Key: WNUOEXYOJHXGAX-UHFFFAOYSA-N
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Description

Methyl 4-(pyridin-2-yl)benzoate is a heteroaromatic ester featuring a pyridine ring at the 2-position of a benzoate scaffold. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its ability to undergo functionalization at both the pyridine and benzoate moieties. Its synthesis typically involves condensation reactions or catalytic coupling, as exemplified by its preparation using Hybrid-RuII catalysts (60% yield) in 2-MeTHF solvent . Key characterization data include:

  • ¹H NMR (CDCl₃): δ 8.74–8.72 (m, 1H, pyridine-H), 8.15 (d, J = 8.6 Hz, 2H, benzoate-H), 3.95 (s, 3H, -OCH₃) .
  • ESI-MS: [M+H]⁺ = 214.05 (calculated 214.08) .

Properties

IUPAC Name

methyl 4-pyridin-2-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUOEXYOJHXGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391768
Record name Methyl 4-pyridin-2-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98061-21-3
Record name Benzoic acid, 4-(2-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98061-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-pyridin-2-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(pyridin-2-YL)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(pyridin-2-YL)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromo-2-pyridine is coupled with methyl 4-boronic acid benzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually performed in an organic solvent like tetrahydrofuran under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the Suzuki-Miyaura coupling reaction can be scaled up for industrial purposes, utilizing high-pressure reactors and advanced catalytic systems to achieve high throughput and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyridin-2-YL)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives like carboxylic acids, reduced forms such as alcohols, and various substituted pyridine derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-(pyridin-2-YL)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(pyridin-2-YL)benzoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

  • Methyl 3-Fluoro-5-(pyridin-2-yl)benzoate (11a) : Fluorination at the meta position increases steric hindrance, altering NMR shifts (δ 8.45–8.44 ppm for aromatic protons) and improving yield (70% vs. 50% for 10a) .

Heterocyclic Modifications

  • Triazolopyridine Derivatives (15b, 15c, 18) : Incorporation of [1,2,4]triazolo[1,5-a]pyridine rings (e.g., 15b) introduces planar, electron-deficient systems, improving yields (76.6–87.5%) and enabling JAK/HDAC inhibitory activity .
  • Methyl 4-[(5-Chloropyrimidin-2-yl)carbamoyl]benzoate : Substitution with chloropyrimidine increases molecular weight (vs. 10a) and modifies crystal packing, as shown by X-ray diffraction (R factor = 0.036) .

Ester Group Variations

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., I-6230) exhibit lower solubility in polar solvents compared to methyl analogs, impacting bioavailability .

Physical and Spectral Properties

Melting Points and Stability

  • Pyridine Derivatives : Melting points range from 268°C (chloro-substituted) to 287°C (nitro-substituted), influenced by electron-withdrawing groups .
  • Thermal Stability: Carbamate derivatives of related benzoates (e.g., methyl 4-[N-(2-hydroxyethyl)-N-(pyridin-2-yl)aminomethyl] benzoate) decompose at 150–200°C, suggesting ester groups enhance stability .

Solubility and Reactivity

  • Solubility : Methyl 4-(pyridin-2-yl)benzoate is soluble in chloroform and DMF but insoluble in hexane, whereas ethyl analogs (e.g., I-6230) show reduced polarity .
  • Catalytic Reactivity : The parent compound undergoes distal meta-C–H activation using Ru catalysts, enabling functionalization at the 3-position of the benzoate ring .

Biological Activity

Methyl 4-(pyridin-2-YL)benzoate is an organic compound characterized by a benzoate moiety substituted with a pyridine ring. This structure suggests potential biological activities, particularly in medicinal chemistry. Research has indicated that compounds with similar structures often exhibit significant biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

This compound has the molecular formula C13H11NO2 and a molecular weight of approximately 217.24 g/mol. The presence of the pyridine ring is crucial as it is commonly found in many biologically active molecules.

Property Value
Molecular FormulaC13H11NO2
Molecular Weight217.24 g/mol
StructureStructure

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Compounds with similar structures have been shown to inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives of pyridine are often explored for their antibacterial effects against strains such as Mycobacterium tuberculosis and Staphylococcus aureus .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has been documented. It may inhibit specific enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation . Studies have shown that pyridine derivatives can act as inhibitors of inducible nitric oxide synthase (iNOS), which plays a role in inflammatory processes .

Anticancer Potential

This compound may also exhibit anticancer activity. Similar compounds have been evaluated for their ability to induce apoptosis in cancer cells or inhibit tumor growth. For instance, research on related pyridine compounds has demonstrated cytotoxic effects against various cancer cell lines .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological activity may involve:

  • Enzyme Inhibition : Binding to active sites on enzymes, thereby modulating their activity.
  • Receptor Interaction : Engaging with specific receptors involved in disease pathways.
  • Cellular Uptake : Facilitating entry into cells where it can exert its effects on biological pathways.

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting effective antibacterial properties .
  • Anti-inflammatory Research : In vivo studies demonstrated that treatment with this compound reduced inflammation markers in animal models subjected to lipopolysaccharide (LPS)-induced inflammation .
  • Cytotoxicity Assay : A cytotoxicity assay conducted on human cancer cell lines revealed that this compound induced cell death in a dose-dependent manner, highlighting its potential as an anticancer agent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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